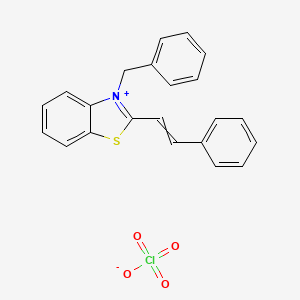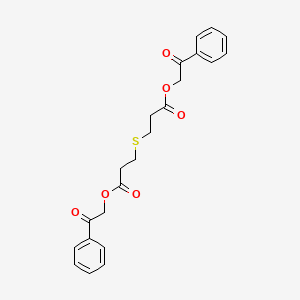
Bis(2-oxo-2-phenylethyl) 3,3'-sulfanediyldipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is an organic compound with a complex structure that includes phenyl groups, oxo groups, and a sulfanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate typically involves the reaction of 2-oxo-2-phenylethyl derivatives with a sulfanediyl dipropanoate precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development for treating various diseases .
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways . The exact pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate include:
- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
- Bis(2-oxo-2-phenylethyl) 3,4’-biphenyldicarboxylate
Uniqueness
What sets Bis(2-oxo-2-phenylethyl) 3,3’-sulfanediyldipropanoate apart from these similar compounds is its unique sulfanediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
122005-41-8 |
|---|---|
Molekularformel |
C22H22O6S |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
phenacyl 3-(3-oxo-3-phenacyloxypropyl)sulfanylpropanoate |
InChI |
InChI=1S/C22H22O6S/c23-19(17-7-3-1-4-8-17)15-27-21(25)11-13-29-14-12-22(26)28-16-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI-Schlüssel |
PKSAJSDHDWJNEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCSCCC(=O)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
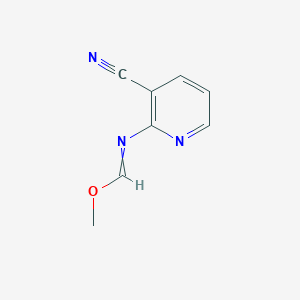
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
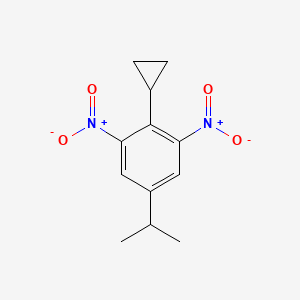

![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
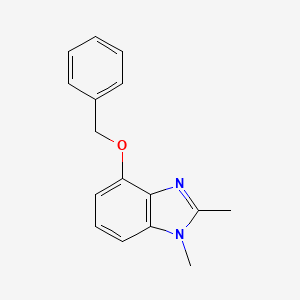
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
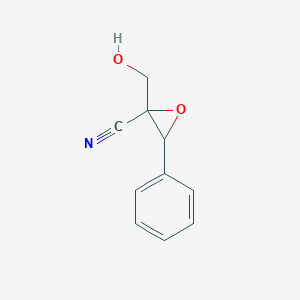
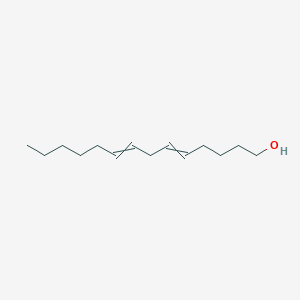
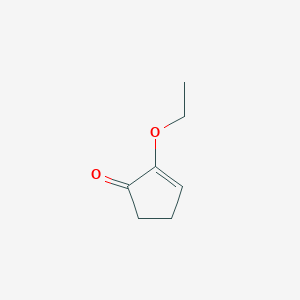
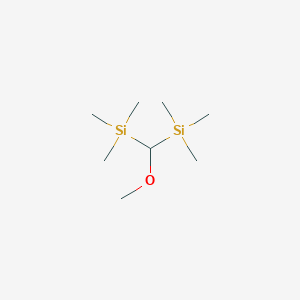
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
